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Compound of Interest

Compound Name: D149 Dye

Cat. No.: B8081952

For Researchers, Scientists, and Drug Development Professionals

The indoline-based organic dye, D149, has emerged as a significant contender in the field of
dye-sensitized solar cells (DSSCs), demonstrating high power conversion efficiencies.[1][2] Its
performance is intrinsically linked to its photophysical and electrochemical characteristics,
which govern the critical processes of light absorption, electron injection, and dye regeneration.
This technical guide provides an in-depth analysis of these core properties, presenting
guantitative data, detailed experimental methodologies, and visual representations of the
underlying mechanisms and workflows.

Core Photophysical and Electrochemical Data

The following tables summarize the key quantitative data for the D149 dye, providing a
comparative overview of its behavior in different environments.

Photophysical Properties

The photophysical properties of D149 are highly sensitive to the solvent environment, a
common trait for donor-tt-acceptor dyes.[1] The large Stokes shift observed in polar solvents is
indicative of a significant change in dipole moment upon photoexcitation, facilitating charge
separation.[1]
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Property Solvent/Matrix Value Reference
Absorption Maximum
Benzene 525 nm [1]
(Amax)
Acetonitrile 531 nm [1]
Methanol 548 nm [1]
Ethanol 545 nm [3]
Chloroform 568 nm [3]
Molar Extinction N 68,700 M-1cm-1 at
N Not Specified [4]
Coefficient (g) 540 nm
Emission Maximum
Benzene 620 nm [1]
(Aem)
Acetonitrile 645 nm [1]
Methanol 685 nm [1]
Fluorescence
] Chloroform 0.1 [3]
Quantum Yield (®f)
Excited State Lifetime o
Acetonitrile 330 ps [5]
(®
Methanol 100 ps [1]
Chloroform 0.90 ns [3]
On TiO2 84 ps [6]
On ZrO2 640 ps [6]

Electrochemical Properties

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied
Molecular Orbital (LUMO) are critical determinants of the feasibility of electron injection into the
semiconductor's conduction band and regeneration by the electrolyte in DSSCs.
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Property Method Value (eV) Reference
HOMO DFT Calculation -5.07 [2]
LUMO DFT Calculation -2.36 [2]
Redox Potential (Eox)  In Solution 0.69 V vs NHE [7]

Experimental Protocols

The characterization of D149's photophysical and electrochemical properties relies on a suite
of spectroscopic and electrochemical techniques. The following are detailed methodologies for
these key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction
coefficient of the D149 dye.

Objective: To measure the wavelengths of light absorbed by D149 and quantify the strength of
this absorption.

Materials:

D149 dye

Spectroscopic grade solvents (e.g., acetonitrile, ethanol)

Quartz cuvettes (1 cm path length)

UV-Vis Spectrophotometer
Procedure:

o Solution Preparation: Prepare a stock solution of D149 in the desired solvent at a known
concentration (e.g., 1 x 10-5 M). From the stock solution, prepare a series of dilutions of
varying concentrations.
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e Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least
30 minutes for stable readings.

» Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place
the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the
absorbance of the solvent and the cuvette itself.

o Sample Measurement: Rinse the cuvette with a small amount of the D149 solution before
filling it. Place the cuvette with the D149 solution in the spectrophotometer and record the
absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

o Data Analysis: The wavelength of maximum absorbance (Amax) is determined from the peak
of the spectrum. The molar extinction coefficient (¢) can be calculated using the Beer-
Lambert law (A = ecl), where A is the absorbance at Amax, c is the molar concentration, and |
is the path length of the cuvette.

Fluorescence Spectroscopy

This technique is employed to measure the emission spectrum and the fluorescence quantum
yield of D149.

Objective: To determine the wavelengths of light emitted by D149 after excitation and to
quantify the efficiency of this emission.

Materials:

D149 dye

Spectroscopic grade solvents

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol)

Quartz cuvettes

Fluorometer

Procedure:
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Solution Preparation: Prepare dilute solutions of both the D149 sample and the fluorescence
standard in the same solvent. The absorbance of these solutions at the excitation
wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

Instrument Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the
excitation wavelength to the Amax of the D149 dye.

Emission Spectrum Measurement: Record the fluorescence emission spectrum of the D149
solution by scanning the emission monochromator over a suitable wavelength range.

Standard Measurement: Without changing the instrument settings, record the fluorescence
emission spectrum of the standard solution.

Data Analysis: The fluorescence quantum yield (®f) of the D149 dye is calculated using the
following equation: ®f,sample = ®f,std * (Isample / Istd) * (Astd / Asample) * (nsample2 /
nstd2) where | is the integrated fluorescence intensity, A is the absorbance at the excitation
wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Cyclic voltammetry is utilized to determine the HOMO and LUMO energy levels of the D149

dye.

Objective: To measure the oxidation and reduction potentials of D149, from which the HOMO

and LUMO energy levels can be estimated.

Materials:

D149 dye
Anhydrous, deoxygenated solvent (e.g., acetonitrile)
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

Three-electrode electrochemical cell (working electrode, reference electrode, counter
electrode)

Potentiostat
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Procedure:

o Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the
chosen solvent.

o Sample Preparation: Dissolve a small amount of D149 in the electrolyte solution.

o Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-
20 minutes to remove dissolved oxygen, which can interfere with the measurements.

» Electrochemical Measurement: Assemble the three-electrode cell and immerse the
electrodes in the sample solution. Connect the electrodes to the potentiostat. Apply a
potential sweep, starting from a potential where no reaction occurs, to a potential sufficient to
oxidize the dye, and then reverse the scan to reduce the oxidized species.

» Data Analysis: The resulting voltammogram will show oxidation and reduction peaks. The
onset potential of the first oxidation peak can be used to estimate the HOMO energy level,
and the onset of the first reduction peak can be used to estimate the LUMO energy level,
often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc+). The
energy levels can be calculated using the following empirical formulas: EHOMO = -
(Eoxonset - E1/2, Fc/Fc+ + 4.8) eV ELUMO = - (Eredonset - E1/2, Fc/Fc+ + 4.8) eV

Visualizing a Key Process and Workflow

Electron Injection and Regeneration in a Dye-Sensitized
Solar Cell

The following diagram illustrates the fundamental process of light harvesting, electron injection,
and dye regeneration in a DSSC sensitized with D149.
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Caption: Electron transfer pathway in a D149-sensitized solar cell.

Experimental Workflow for D149 Characterization

The following diagram outlines the logical flow of experiments for a comprehensive
photophysical and electrochemical characterization of the D149 dye.
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Caption: Workflow for characterizing the D149 dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Isomerization and Aggregation of the Solar Cell Dye D149 - PMC [pmc.ncbi.nim.nih.gov]

2. researchgate.net [researchgate.net]

3. pubs.rsc.org [pubs.rsc.org]

4. medchemexpress.com [medchemexpress.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b8081952?utm_src=pdf-body-img
https://www.benchchem.com/product/b8081952?utm_src=pdf-body
https://www.benchchem.com/product/b8081952?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558024/
https://www.researchgate.net/figure/The-energy-levels-and-contour-plot-of-HOMO-and-LUMO-as-well-as-HOMO-LUMO-energy-gap-eV_fig3_283954475
https://pubs.rsc.org/en/content/getauthorversionpdf/c5ra09455k
https://www.medchemexpress.com/d149-dye.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8081952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

5. pubs.acs.org [pubs.acs.org]

6. pubs.acs.org [pubs.acs.org]

7. researchgate.net [researchgate.net]
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characteristics-of-d149-dye]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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